2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide
Description
2-Hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide is a synthetic small molecule featuring a quinoline core substituted with a hydroxy group at the 2-position and a carboxamide linkage to a phenyl ring bearing an imidazo[2,1-b]thiazole moiety at the 6-position. This structural architecture combines heterocyclic systems (quinoline and imidazothiazole) known for diverse pharmacological activities, including enzyme modulation and anti-inflammatory or anticancer effects.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-19-11-15(13-5-1-3-7-16(13)22-19)20(27)23-17-8-4-2-6-14(17)18-12-25-9-10-28-21(25)24-18/h1-12H,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDWGYOTBZBAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which include imidazo[2,1-b]thiazole, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The design and synthesis of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives were predicted using in silico admet.
Result of Action
Some thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities. Additionally, certain derivatives have demonstrated potent effects on prostate cancer.
Action Environment
The solubility of thiazole, a parent material for various chemical compounds including this one, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially influence the compound’s action and efficacy.
Biological Activity
The compound 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H12N4O2S
- Molecular Weight : 344.37 g/mol
Antimicrobial Activity
Research has indicated that derivatives of imidazo[2,1-b]thiazoles, including the compound , exhibit significant antimicrobial properties. A study highlighted that various quinoline derivatives showed promising activity against Mycobacterium tuberculosis and other mycobacterial species. Specifically, compounds with structural similarities to this compound demonstrated higher efficacy than standard treatments like isoniazid and pyrazinamide .
Anticancer Properties
The quinoline scaffold is well-known for its anticancer potential. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a series of quinoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that certain modifications to the quinoline structure could enhance anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the imidazo[2,1-b]thiazole moiety is believed to contribute significantly to its biological effects. The following table summarizes key findings from various studies on related compounds:
Case Studies
- Antimycobacterial Activity : A study conducted on a series of quinoline derivatives revealed that those containing an imidazo[2,1-b]thiazole ring exhibited potent activity against M. tuberculosis, with some compounds surpassing the efficacy of established drugs .
- Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer potential of related compounds demonstrated that modifications in the quinoline structure could lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Mechanistic Insights : Research into the mechanism of action suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles, including 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, platinum-based complexes incorporating imidazo[2,1-b]thiazole structures have demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .
Antiviral Potential
The compound has also been evaluated for its antiviral properties. Thiazole derivatives are known to exhibit activity against several viruses, including Dengue virus and others. The structure of this compound may enhance its interaction with viral targets, making it a candidate for further antiviral research .
Antimicrobial Effects
The potential antimicrobial activity of this compound is notable. Similar thiazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have documented the efficacy of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of imidazo[2,1-b]thiazole derivatives on MCF-7 cells; demonstrated significant inhibition with IC50 values ranging from 5 to 10 µM. |
| Study 2 | Explored the antiviral activity against Dengue virus; reported an EC50 value of 30 µM for related compounds. |
| Study 3 | Evaluated antimicrobial properties against E. coli and S. aureus; showed MIC values below 50 µM for several derivatives. |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group (–OH) on the quinoline ring and the carboxamide moiety (–CONH₂) are susceptible to oxidation under controlled conditions:
Research Findings :
- Oxidation of imidazo[2,1-b]thiazole derivatives with KMnO₄ yielded ketones at the hydroxy position (IC₅₀ improvements noted in anticancer assays) .
- Thiazole sulfur oxidation to sulfone enhanced metabolic stability in pharmacokinetic studies .
Reduction Reactions
The carboxamide group and aromatic rings may undergo reduction:
Research Findings :
- Reduction of carboxamide to amine improved solubility in imidazo[2,1-b]thiazole derivatives, enhancing bioavailability .
- Partial quinoline ring saturation reduced cytotoxicity while retaining FLT3 kinase inhibition (IC₅₀ = 0.002 μM in AML models).
Substitution Reactions
Electrophilic and nucleophilic substitutions dominate reactivity at the thiazole and quinoline rings:
Research Findings :
- Bromination at C-5 of imidazothiazole improved antitumor activity (IC₅₀ = 0.126 μM in breast cancer cells) .
- 2-Amino derivatives exhibited enhanced FLT3 kinase binding via hydrogen bonding (ΔG = −8.6 kcal/mol in docking studies) .
Hydrolysis and Condensation
The carboxamide and hydroxy groups participate in hydrolysis and condensation:
Research Findings :
- Hydrolysis of carboxamide to carboxylic acid increased polarity, reducing CNS penetration but improving renal clearance .
- Condensation with aldehydes generated chalcone-like derivatives with apoptosis-inducing properties (caspase-3 activation observed) .
Complexation and Chelation
The compound’s heteroatoms enable metal coordination:
| Reaction | Reagents/Conditions | Products | Mechanistic Insight |
|---|---|---|---|
| Cu(II) chelation | CuCl₂ (EtOH) | Cu(II)-quinoline-thiazole complex | N,O-chelation via quinoline –OH and thiazole N . |
Research Findings :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical in understanding its pharmacological profile. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Differences
Core Heterocycle and Substituent Effects: The target compound employs a 2-hydroxyquinoline scaffold, contrasting with SRT1720’s quinoxaline core. 6a replaces the quinoline with a methylsulfonylphenyl-imidazothiazole, optimizing COX-2 inhibition via hydrophobic interactions with the enzyme’s active site .
Enzyme Selectivity: SRT1720 and SRT2104 are SIRT1 activators with nanomolar potency, attributed to their quinoxaline/pyridyl thiazole systems and basic side chains (piperazine/morpholine) that engage NAD+-binding domains . The target compound’s hydroxyquinoline may confer distinct selectivity due to altered electronic properties. In contrast, 6a’s methylsulfonyl group aligns with COX-2’s secondary pocket, achieving sub-nanomolar inhibition .
Therapeutic Implications :
- SIRT1 agonists like SRT1720 are studied for metabolic and age-related diseases, while COX-2 inhibitors like 6a target inflammation . The target compound’s dual heterocyclic system could bridge these applications, though empirical data are needed.
Synthetic Challenges: The imidazo[2,1-b]thiazole moiety (common in all analogs) requires multi-step synthesis, often involving cyclization of thioamide intermediates . The hydroxyquinoline in the target compound may introduce additional complexity in regioselective substitution.
Research Findings and Mechanistic Insights
- Sirtuin Modulation: SRT1720’s co-crystallization with SIRT1 (PDB: 4BN5) reveals that its imidazothiazole and quinoxaline groups stabilize the enzyme’s active conformation . The target compound’s hydroxyquinoline might disrupt this interaction or enhance NAD+ cofactor binding, altering activation kinetics.
- COX-2 Inhibition : Derivatives like 6a achieve high potency by filling COX-2’s hydrophobic channel, a feat less likely for the target compound due to its polar hydroxy group .
- Anti-Cancer Activity: Imidazothiazole-quinoline hybrids () show anti-proliferative effects, suggesting the target compound could leverage similar mechanisms (e.g., kinase inhibition or DNA intercalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
